Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromomethyl group, a fluoro substituent, and a carboxylate ester group attached to the benzothiophene ring
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis for their reactivity, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Bromomethyl groups are known to be involved in various types of reactions, such as free radical reactions and suzuki–miyaura cross-coupling . In the latter, the bromomethyl group can participate in carbon-carbon bond formation, which is a crucial step in the synthesis of many complex organic compounds .
Biochemical Pathways
Given its potential reactivity, it could be involved in various biochemical transformations, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
For instance, the bromomethyl group might enhance its reactivity, while the carboxylate group could affect its solubility and distribution .
Result of Action
Given its potential reactivity, it could induce various changes at the molecular and cellular levels, depending on its targets and the context of its use .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, certain conditions might enhance its reactivity, while others could lead to its degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzothiophene precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce the sulfoxide or sulfone.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the benzothiophene ring and fluoro substituent.
4-Fluoro-1-benzothiophene-2-carboxylate: Lacks the bromomethyl group but retains the benzothiophene core and fluoro substituent.
Methyl 3-(chloromethyl)-4-fluoro-1-benzothiophene-2-carboxylate: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and fluoro substituents enhances its utility in various chemical transformations and biological studies.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVITCPACQIDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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